molecular formula C21H18ClNO4S B6082507 METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6082507
M. Wt: 415.9 g/mol
InChI Key: GMBSIMCPWRSESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a chlorobenzamido group, a methoxyphenyl group, and a methylthiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced through an amide coupling reaction using 2-chlorobenzoic acid and an appropriate amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Esterification: The final step involves esterification to form the methyl ester of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers may explore its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-BROMOBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a bromine atom instead of chlorine.

    METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-HYDROXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of METHYL 2-(2-CHLOROBENZAMIDO)-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-12-17(13-8-10-14(26-2)11-9-13)18(21(25)27-3)20(28-12)23-19(24)15-6-4-5-7-16(15)22/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBSIMCPWRSESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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